(1S,3R,4S)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate
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Overview
Description
(1S,3R,4S)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate is a bicyclic compound that features a unique structural framework. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,4S)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl acrylate and 2-azabicyclo[2.2.2]octane.
Cyclization Reaction: A key step in the synthesis is the cyclization reaction, which forms the bicyclic structure. This can be achieved through a [3+2] cycloaddition reaction.
Functional Group Modification: The hydroxymethyl group is introduced through a hydroxymethylation reaction, often using formaldehyde and a suitable base.
Esterification: The carboxylate group is introduced via esterification, typically using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(1S,3R,4S)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide as a base for nucleophilic substitution reactions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1S,3R,4S)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor in the synthesis of drugs targeting neurological disorders.
Biological Studies: Used in the study of enzyme inhibitors and receptor modulators.
Chemical Biology: Acts as a probe in the investigation of biological pathways and mechanisms.
Industrial Chemistry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (1S,3R,4S)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can alter biochemical pathways and cellular processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(1S,3R,4S)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate: Unique due to its specific stereochemistry and functional groups.
(1R,3S,4R)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate: A stereoisomer with different biological activity.
tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate: Lacks specific stereochemistry, leading to different reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct biological activities and reactivity compared to its stereoisomers and other similar compounds. This makes it a valuable compound in the development of targeted therapies and advanced materials.
Properties
IUPAC Name |
tert-butyl (3R)-3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-10-6-4-9(5-7-10)11(14)8-15/h9-11,15H,4-8H2,1-3H3/t9?,10?,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNBVMDFILMTMQ-ILDUYXDCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C1CO)CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](C2CCC1CC2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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